molecular formula C7H12O2 B1450340 rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid CAS No. 147228-51-1

rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid

Cat. No.: B1450340
CAS No.: 147228-51-1
M. Wt: 128.17 g/mol
InChI Key: VGXKFXUFNJJDGP-NTSWFWBYSA-N
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Description

rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid: is a chiral compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry This compound is characterized by its cyclopropane ring, which imparts unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . These reactions typically require specific catalysts and reaction conditions to ensure high yields and enantioselectivity.

Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts for asymmetric synthesis. For instance, the use of Sphingomonas aquatilis as a whole-cell biocatalyst has been shown to be effective in producing enantiomerically pure compounds . This method leverages the high enantioselectivity and stability of the biocatalyst under optimized conditions.

Chemical Reactions Analysis

Types of Reactions: rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s cyclopropane ring is particularly reactive, making it a suitable candidate for ring-opening reactions under specific conditions.

Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, the compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and developing new pharmaceuticals . Industrial applications include its use in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes and other biomolecules . These interactions can modulate the activity of enzymes and affect various biochemical pathways.

Comparison with Similar Compounds

Comparison: rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid is unique due to its specific stereochemistry and the presence of a propyl group on the cyclopropane ring. This distinguishes it from other similar compounds, which may have different substituents or stereochemistry. The unique structure of this compound imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(1R,2S)-2-propylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-3-5-4-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXKFXUFNJJDGP-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid
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rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid
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rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid
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rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid
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rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid
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rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid

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